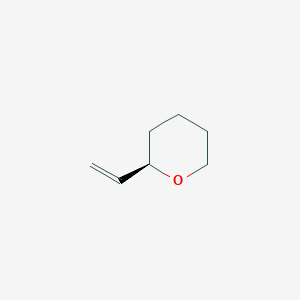
(R)-2-Vinyltetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Vinyltetrahydro-2H-pyran: is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyran ring with a vinyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing ®-2-Vinyltetrahydro-2H-pyran involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as vinylmagnesium bromide, which is then reacted with a suitable precursor, like tetrahydropyran-2-one, under controlled conditions to yield the desired product.
Hydroboration-Oxidation: Another synthetic route involves the hydroboration-oxidation of 2-vinyltetrahydrofuran. This method includes the addition of borane to the vinyl group, followed by oxidation with hydrogen peroxide to form the desired tetrahydropyran ring.
Industrial Production Methods: Industrial production of ®-2-Vinyltetrahydro-2H-pyran may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for high yield and purity. These methods are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-2-Vinyltetrahydro-2H-pyran can undergo oxidation reactions, where the vinyl group is converted to an epoxide or other oxygen-containing functional groups.
Reduction: The compound can also be reduced to form saturated derivatives, such as tetrahydropyran.
Substitution: Substitution reactions can occur at the vinyl group or the tetrahydropyran ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Epoxides: Formed through oxidation of the vinyl group.
Saturated Derivatives: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through various substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: ®-2-Vinyltetrahydro-2H-pyran is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand the behavior of heterocyclic compounds in biological systems.
Medicine:
Drug Development: It serves as a building block for the development of new drugs with potential therapeutic applications.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-Vinyltetrahydro-2H-pyran involves its interaction with specific molecular targets, depending on its application. For example, in drug development, it may interact with enzymes or receptors to exert its effects. The vinyl group and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
2-Vinyltetrahydrofuran: Similar in structure but with a furan ring instead of a pyran ring.
2-Vinyl-1,3-dioxane: Features a dioxane ring with a vinyl group.
2-Vinyl-1,4-dioxane: Another dioxane derivative with a vinyl group.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(2R)-2-ethenyloxane |
InChI |
InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2/t7-/m0/s1 |
Clé InChI |
YFTHPAKWQBTOLK-ZETCQYMHSA-N |
SMILES isomérique |
C=C[C@H]1CCCCO1 |
SMILES canonique |
C=CC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


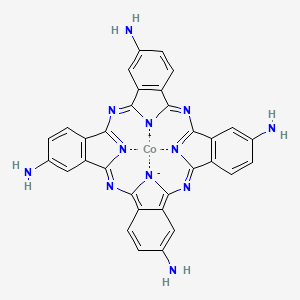
![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
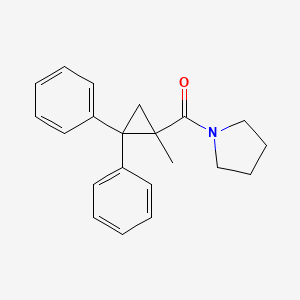
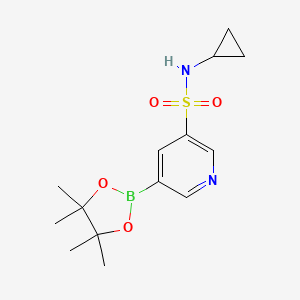
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13095595.png)
![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
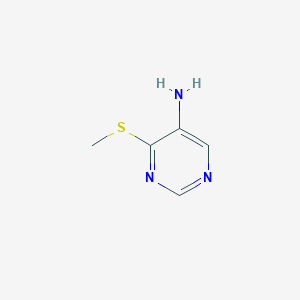

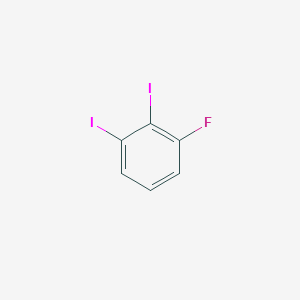
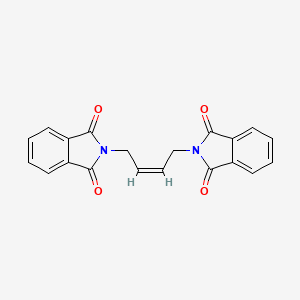
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
